Fmoc-1,6-二氨基己烷盐酸盐

描述

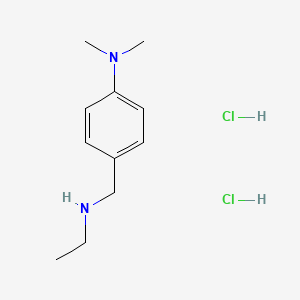

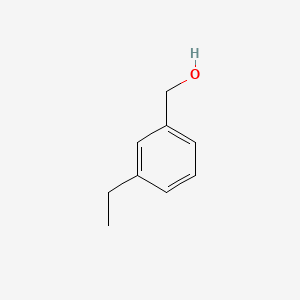

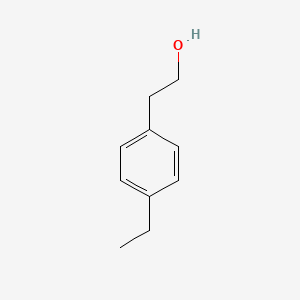

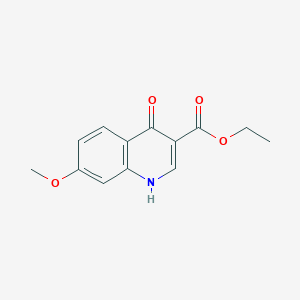

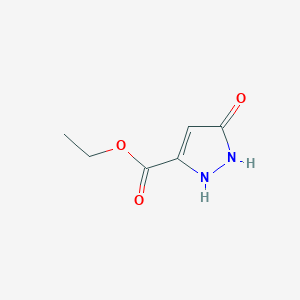

Fmoc-1,6-diaminohexane hydrochloride is a compound with the molecular formula C21H27ClN2O2 . It is an analog of Osw-1 and has potential for Alzheimer’s disease and cancer treatment . The compound is monoprotected with a base-labile Fmoc protecting group .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The compound is frequently used as a protecting group for amines .Molecular Structure Analysis

The molecular weight of Fmoc-1,6-diaminohexane hydrochloride is 374.9 g/mol . The IUPAC name for the compound is 9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrochloride . The compound has 3 hydrogen bond donors and 3 hydrogen bond acceptors .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Physical And Chemical Properties Analysis

Fmoc-1,6-diaminohexane hydrochloride is a white to slight yellow to beige powder . The compound should be stored at temperatures of 2-8°C .科学研究应用

色谱分析

Fmoc-1,6-二氨基己烷盐酸盐已被用于色谱分析。Brückner、Flassig 和 Kirschbaum (2012) 的一项研究展示了其在高效液相色谱 (HPLC) 生物胺柱前衍生化中的应用。该方法用于从茶汤中提取生物胺,展示了其在食品化学和分析中的实用性 (Brückner, Flassig, & Kirschbaum, 2012)。

肽合成

在肽合成领域,Fmoc-1,6-二氨基己烷盐酸盐已发现重要用途。Sparrow 等人 (1996) 描述了使用标准 Fmoc 化学为肽组装创建亲水交联氨基烷基聚二甲基丙烯酰胺-珠状载体。这种方法在粗肽中实现了高纯度,并且对于在传统聚苯乙烯树脂上失败的序列是有益的 (Sparrow et al., 1996)。

氨基酸衍生化

Fmoc-1,6-二氨基己烷盐酸盐在氨基酸衍生化中也起着重要作用。Ou 等人 (1996) 描述了一种改进的 HPLC 方法,用于分离用 Fmoc 衍生的氨基酸,提供高通量、基线分辨率和色谱重现性 (Ou et al., 1996)。

功能材料合成

在功能材料的合成中,Fmoc 基团(包括 Fmoc-1,6-二氨基己烷盐酸盐)起着至关重要的作用。Tao 等人 (2016) 强调了 Fmoc 修饰的氨基酸和短肽的自组装特性,讨论了它们在细胞培养、生物模板化、药物输送和治疗特性中的应用 (Tao et al., 2016)。

环境分析

Fmoc-1,6-二氨基己烷盐酸盐也已用于环境分析。Lopez 等人 (1996) 开发了一种涉及 Fmoc 的方法,用于测定地下水中的二甲胺,展示了该化合物在环境监测和分析中的实用性 (Lopez et al., 1996)。

生化研究

在生化研究中,该化合物已用于研究蛋白质和酶的相互作用。例如,Sigman、Váchal 和 Jacobsen (2000) 在不对称 Strecker 反应中使用了 Fmoc-氨基酸,突出了其在理解生化途径中的作用 (Sigman, Váchal, & Jacobsen, 2000)。

作用机制

Target of Action

Fmoc-1,6-diaminohexane hydrochloride is primarily targeted towards p21-deficient cancer cells . The compound exhibits anticancer activity by conjugating with monoclonal antibodies .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-1,6-diaminohexane hydrochloride is a protective group for amines in synthesis . It forms carbamates with amines and is deprotected with bases such as secondary amines like piperidine . The compound’s interaction with its targets involves the formation of a fluorenyl anion, which is stabilized due to its aromatic nature . This intermediary carbanion can eliminate the carbamate in an E1cb mechanism, releasing dibenzofulvene .

Biochemical Pathways

Given its anticancer activity against p21-deficient cancer cells , it can be inferred that the compound likely interacts with pathways related to cell cycle regulation and apoptosis.

Result of Action

Fmoc-1,6-diaminohexane hydrochloride exhibits anticancer activity against p21-deficient cancer cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2.ClH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDQIWLYPJOUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384732 | |

| Record name | Fmoc-1,6-diaminohexane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166410-37-3 | |

| Record name | Fmoc-1,6-diaminohexane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。